Schaftoside

描述

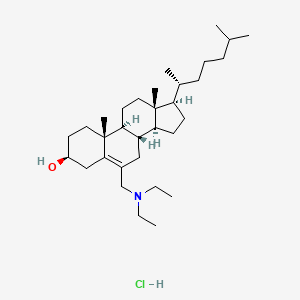

Schaftoside is a flavonoid compound found in various Chinese herbal medicines such as Eleusine indica . It has been shown to inhibit the expression of TLR4 and Myd88, decrease Drp1 expression and phosphorylation, and reduce mitochondrial fission .

Synthesis Analysis

The biosynthesis of Schaftoside in plants is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . A total of 14 CGTa and CGTb enzymes were cloned and characterized from seven dicot and monocot plants . A short and scalable approach toward the total synthesis of schaftoside has been developed from readily available (±)-naringenin .Molecular Structure Analysis

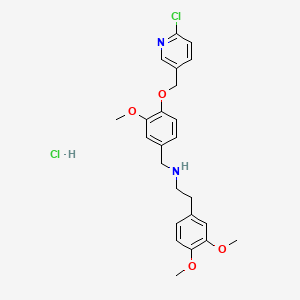

Schaftoside has a molecular formula of C26H28O14 and an average mass of 564.492 Da . The molecular structure of Schaftoside involves a complex arrangement of hydroxy groups, making it a bioactive natural product .Chemical Reactions Analysis

The biosynthesis of Schaftoside involves a two-step di-C-glycosylation pathway. This process is general for the biosynthesis of (iso)schaftosides in higher plants . The pathway involves the sequential catalysis by two C-glycosyltransferases (CGTs), CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside .Physical And Chemical Properties Analysis

Schaftoside has a density of 1.766 g/cm3, a melting point of 228℃, and a boiling point of 935.0±65.0 °C . It has a molar refractivity of 131.3±0.3 cm3, a polar surface area of 247 Å2, and a molar volume of 319.5±3.0 cm3 .科学研究应用

结构鉴定和合成

Schaftoside,被确定为一种芹菜素二C-糖苷,通过氧化降解和光谱研究进行了鉴定。其结构阐明奠定了理解其各种生物活性的基础(Chopin, Bouillant, Wagner, & Galle, 1974)。合成技术的进一步发展使得schaftoside的规模化生产成为可能,增强了其在各种应用中的可用性(Shang, Zhao, Nie, Liu, & Du, 2021)。

医学和药理应用

- 预防胆固醇胆石症:Schaftoside在诱导石灰生成饮食的C57BL/6小鼠模型中显示出预防胆固醇胆石形成的功效,表明其在胆石症的潜在治疗应用(Liu et al., 2017)。

- 抗肾结石功效:研究显示schaftoside对钙草酸盐肾结石具有有效性,比较代谢研究突显了其在治疗肾结石病症中的潜在益处(Liu et al., 2020)。

- 神经保护:研究已经确定schaftoside在改善氧葡萄糖剥夺诱导的小胶质细胞炎症和脑缺血再灌注损伤等情况中的作用,展示了其神经保护性能(Zhou et al., 2019); (Zhang, Wu, & Chen, 2022)。

农业应用

- 植物防御:已经阐明了高等植物中schaftoside的生物合成途径,包括其在植物防御机制中的作用,揭示了其在农业实践中的重要性(Wang et al., 2020)。

- 杀线虫特性:schaftoside对根结线虫(Meloidogyne incognita)表现出杀线虫活性,为管理作物中线虫侵害提供了一种自然解决方案(Du et al., 2011)。

营养和食品科学应用

- 抑制苦味化合物生成:在食品科学领域,schaftoside被确定为全麦面包中苦味化合物生成的天然抑制剂,可能改善小麦制品的风味和消费者接受度(Cong, Schwartz, & Peterson, 2021)。

安全和危害

未来方向

Schaftoside has demonstrated potency against LPS-induced lung inflammation in mice . Its anti-inflammatory, anti-tumorigenic, and antiviral properties suggest promising future directions for this compound . Further studies are encouraged to develop new therapeutic strategies for better use of this herb to combat inflammatory diseases .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318298 | |

| Record name | Schaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schaftoside | |

CAS RN |

51938-32-0 | |

| Record name | Schaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51938-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-(diethylamino)ethoxy)-3-methoxyphenyl)-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680837.png)

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole](/img/structure/B1680842.png)

![1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine](/img/structure/B1680856.png)